4,4-Diethoxy-2-methylbut-1-ene
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Overview
Description
4,4-Diethoxy-2-methylbut-1-ene is an organic compound with the molecular formula C₉H₁₈O₂. It is characterized by the presence of two ethoxy groups attached to the fourth carbon of a butene chain, with a methyl group on the second carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Diethoxy-2-methylbut-1-ene can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-buten-2-ol with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-2-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Diethoxy-2-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-2-methylbut-1-ene involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2-methylbut-1-ene: Similar structure but with methoxy groups instead of ethoxy groups.
4,4-Diethoxy-2-methylpent-1-ene: Similar structure but with an additional carbon in the chain.
4,4-Diethoxy-2-methylbutane: Similar structure but with a saturated carbon chain
Uniqueness
4,4-Diethoxy-2-methylbut-1-ene is unique due to its specific combination of ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
4,4-diethoxy-2-methylbut-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h9H,3,5-7H2,1-2,4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACXWLIFNNZDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337444 |
Source
|
Record name | 4,4-diethoxy-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-95-3 |
Source
|
Record name | 4,4-diethoxy-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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